Patent

US04264617

Procedure details

Similarly, the other acylated-5-(substituted benzal) hydantoins can be prepared by heating the appropriately substituted benzaldehyde and an anhydrous alkali metal alkanoate together with hydantoin and the corresponding acid anhydride. The reaction is generally conducted at an elevated temperature until the reaction is substantially complete. For example, in the reaction of benzaldehydes with hydantoin in the presence of anhydrous sodium acetate and acetic anhydride, the reaction is generally carried out at about 125°-140° C. it has also been found that potassium bicarbonate can be used in place of the anhydrous alkali metal alkanoate with similar results being obtained. After the condensation is complete, the reaction mixture is cooled, usually overnight, treated with water and then refrigerated for several hours. The crystalline product is then filtered, washed with water and dried. The major portion of the product appears to be the mono-acylated compound, together with small amounts of di-acylated compound. Where the aromatic aldehyde starting material contains phenolic hydroxylic groups, it has been found that these are acylated under the conditions of the reaction. Thus protocatechualdehyde, hydantoin, anhydrous sodium acetate, and acetic anhydride gave acetylated 5-(3',4'-diacetoxybenzal) hydantoin.

[Compound]

Name

benzaldehydes

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

alkali metal alkanoate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

acylated-5-(substituted benzal) hydantoins

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

substituted benzaldehyde

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

alkali metal alkanoate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

acid anhydride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Twelve

Identifiers

|

REACTION_CXSMILES

|

[NH:1]1[CH2:7][C:5](=[O:6])[NH:4][C:2]1=[O:3].[C:8]([O-:11])(=[O:10])[CH3:9].[Na+:12].[C:13]([O:16][C:17](=[O:19])[CH3:18])(=[O:15])[CH3:14].[C:20](=O)(O)[O-].[K+]>O>[CH:5](=[O:6])[C:7]1[CH:20]=[CH:9][C:8]([OH:11])=[C:13]([OH:15])[CH:14]=1.[NH:1]1[CH2:7][C:5](=[O:6])[NH:4][C:2]1=[O:3].[C:8]([O-:11])(=[O:10])[CH3:9].[Na+:12].[C:13]([O:16][C:17](=[O:19])[CH3:18])(=[O:15])[CH3:14] |f:1.2,4.5,9.10|

|

Inputs

Step One

[Compound]

|

Name

|

benzaldehydes

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

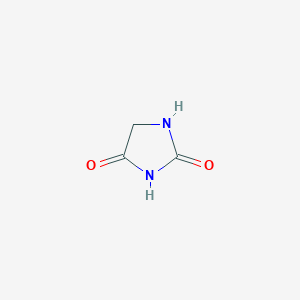

N1C(=O)NC(=O)C1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])(O)=O.[K+]

|

Step Six

[Compound]

|

Name

|

alkali metal alkanoate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Eight

[Compound]

|

Name

|

acylated-5-(substituted benzal) hydantoins

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

substituted benzaldehyde

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

[Compound]

|

Name

|

alkali metal alkanoate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1C(=O)NC(=O)C1

|

Step Twelve

[Compound]

|

Name

|

acid anhydride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is generally carried out at about 125°-140° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

with similar results

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

being obtained

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture is cooled, usually overnight

|

|

Duration

|

8 (± 8) h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

refrigerated for several hours

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The crystalline product is then filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

these are acylated under the conditions of the reaction

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC(O)=C(O)C=C1)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1C(=O)NC(=O)C1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)[O-].[Na+]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04264617

Procedure details

Similarly, the other acylated-5-(substituted benzal) hydantoins can be prepared by heating the appropriately substituted benzaldehyde and an anhydrous alkali metal alkanoate together with hydantoin and the corresponding acid anhydride. The reaction is generally conducted at an elevated temperature until the reaction is substantially complete. For example, in the reaction of benzaldehydes with hydantoin in the presence of anhydrous sodium acetate and acetic anhydride, the reaction is generally carried out at about 125°-140° C. it has also been found that potassium bicarbonate can be used in place of the anhydrous alkali metal alkanoate with similar results being obtained. After the condensation is complete, the reaction mixture is cooled, usually overnight, treated with water and then refrigerated for several hours. The crystalline product is then filtered, washed with water and dried. The major portion of the product appears to be the mono-acylated compound, together with small amounts of di-acylated compound. Where the aromatic aldehyde starting material contains phenolic hydroxylic groups, it has been found that these are acylated under the conditions of the reaction. Thus protocatechualdehyde, hydantoin, anhydrous sodium acetate, and acetic anhydride gave acetylated 5-(3',4'-diacetoxybenzal) hydantoin.

[Compound]

Name

benzaldehydes

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

alkali metal alkanoate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

acylated-5-(substituted benzal) hydantoins

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

substituted benzaldehyde

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

alkali metal alkanoate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

acid anhydride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Twelve

Identifiers

|

REACTION_CXSMILES

|

[NH:1]1[CH2:7][C:5](=[O:6])[NH:4][C:2]1=[O:3].[C:8]([O-:11])(=[O:10])[CH3:9].[Na+:12].[C:13]([O:16][C:17](=[O:19])[CH3:18])(=[O:15])[CH3:14].[C:20](=O)(O)[O-].[K+]>O>[CH:5](=[O:6])[C:7]1[CH:20]=[CH:9][C:8]([OH:11])=[C:13]([OH:15])[CH:14]=1.[NH:1]1[CH2:7][C:5](=[O:6])[NH:4][C:2]1=[O:3].[C:8]([O-:11])(=[O:10])[CH3:9].[Na+:12].[C:13]([O:16][C:17](=[O:19])[CH3:18])(=[O:15])[CH3:14] |f:1.2,4.5,9.10|

|

Inputs

Step One

[Compound]

|

Name

|

benzaldehydes

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1C(=O)NC(=O)C1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])(O)=O.[K+]

|

Step Six

[Compound]

|

Name

|

alkali metal alkanoate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Eight

[Compound]

|

Name

|

acylated-5-(substituted benzal) hydantoins

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

substituted benzaldehyde

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

[Compound]

|

Name

|

alkali metal alkanoate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1C(=O)NC(=O)C1

|

Step Twelve

[Compound]

|

Name

|

acid anhydride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is generally carried out at about 125°-140° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

with similar results

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

being obtained

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture is cooled, usually overnight

|

|

Duration

|

8 (± 8) h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

refrigerated for several hours

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The crystalline product is then filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

these are acylated under the conditions of the reaction

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC(O)=C(O)C=C1)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1C(=O)NC(=O)C1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)[O-].[Na+]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04264617

Procedure details

Similarly, the other acylated-5-(substituted benzal) hydantoins can be prepared by heating the appropriately substituted benzaldehyde and an anhydrous alkali metal alkanoate together with hydantoin and the corresponding acid anhydride. The reaction is generally conducted at an elevated temperature until the reaction is substantially complete. For example, in the reaction of benzaldehydes with hydantoin in the presence of anhydrous sodium acetate and acetic anhydride, the reaction is generally carried out at about 125°-140° C. it has also been found that potassium bicarbonate can be used in place of the anhydrous alkali metal alkanoate with similar results being obtained. After the condensation is complete, the reaction mixture is cooled, usually overnight, treated with water and then refrigerated for several hours. The crystalline product is then filtered, washed with water and dried. The major portion of the product appears to be the mono-acylated compound, together with small amounts of di-acylated compound. Where the aromatic aldehyde starting material contains phenolic hydroxylic groups, it has been found that these are acylated under the conditions of the reaction. Thus protocatechualdehyde, hydantoin, anhydrous sodium acetate, and acetic anhydride gave acetylated 5-(3',4'-diacetoxybenzal) hydantoin.

[Compound]

Name

benzaldehydes

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

alkali metal alkanoate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

acylated-5-(substituted benzal) hydantoins

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

substituted benzaldehyde

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

alkali metal alkanoate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

acid anhydride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Twelve

Identifiers

|

REACTION_CXSMILES

|

[NH:1]1[CH2:7][C:5](=[O:6])[NH:4][C:2]1=[O:3].[C:8]([O-:11])(=[O:10])[CH3:9].[Na+:12].[C:13]([O:16][C:17](=[O:19])[CH3:18])(=[O:15])[CH3:14].[C:20](=O)(O)[O-].[K+]>O>[CH:5](=[O:6])[C:7]1[CH:20]=[CH:9][C:8]([OH:11])=[C:13]([OH:15])[CH:14]=1.[NH:1]1[CH2:7][C:5](=[O:6])[NH:4][C:2]1=[O:3].[C:8]([O-:11])(=[O:10])[CH3:9].[Na+:12].[C:13]([O:16][C:17](=[O:19])[CH3:18])(=[O:15])[CH3:14] |f:1.2,4.5,9.10|

|

Inputs

Step One

[Compound]

|

Name

|

benzaldehydes

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1C(=O)NC(=O)C1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])(O)=O.[K+]

|

Step Six

[Compound]

|

Name

|

alkali metal alkanoate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Eight

[Compound]

|

Name

|

acylated-5-(substituted benzal) hydantoins

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

substituted benzaldehyde

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

[Compound]

|

Name

|

alkali metal alkanoate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1C(=O)NC(=O)C1

|

Step Twelve

[Compound]

|

Name

|

acid anhydride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is generally carried out at about 125°-140° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

with similar results

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

being obtained

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture is cooled, usually overnight

|

|

Duration

|

8 (± 8) h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

refrigerated for several hours

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The crystalline product is then filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

these are acylated under the conditions of the reaction

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC(O)=C(O)C=C1)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1C(=O)NC(=O)C1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)[O-].[Na+]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04264617

Procedure details

Similarly, the other acylated-5-(substituted benzal) hydantoins can be prepared by heating the appropriately substituted benzaldehyde and an anhydrous alkali metal alkanoate together with hydantoin and the corresponding acid anhydride. The reaction is generally conducted at an elevated temperature until the reaction is substantially complete. For example, in the reaction of benzaldehydes with hydantoin in the presence of anhydrous sodium acetate and acetic anhydride, the reaction is generally carried out at about 125°-140° C. it has also been found that potassium bicarbonate can be used in place of the anhydrous alkali metal alkanoate with similar results being obtained. After the condensation is complete, the reaction mixture is cooled, usually overnight, treated with water and then refrigerated for several hours. The crystalline product is then filtered, washed with water and dried. The major portion of the product appears to be the mono-acylated compound, together with small amounts of di-acylated compound. Where the aromatic aldehyde starting material contains phenolic hydroxylic groups, it has been found that these are acylated under the conditions of the reaction. Thus protocatechualdehyde, hydantoin, anhydrous sodium acetate, and acetic anhydride gave acetylated 5-(3',4'-diacetoxybenzal) hydantoin.

[Compound]

Name

benzaldehydes

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

alkali metal alkanoate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

acylated-5-(substituted benzal) hydantoins

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

substituted benzaldehyde

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

alkali metal alkanoate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

acid anhydride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Twelve

Identifiers

|

REACTION_CXSMILES

|

[NH:1]1[CH2:7][C:5](=[O:6])[NH:4][C:2]1=[O:3].[C:8]([O-:11])(=[O:10])[CH3:9].[Na+:12].[C:13]([O:16][C:17](=[O:19])[CH3:18])(=[O:15])[CH3:14].[C:20](=O)(O)[O-].[K+]>O>[CH:5](=[O:6])[C:7]1[CH:20]=[CH:9][C:8]([OH:11])=[C:13]([OH:15])[CH:14]=1.[NH:1]1[CH2:7][C:5](=[O:6])[NH:4][C:2]1=[O:3].[C:8]([O-:11])(=[O:10])[CH3:9].[Na+:12].[C:13]([O:16][C:17](=[O:19])[CH3:18])(=[O:15])[CH3:14] |f:1.2,4.5,9.10|

|

Inputs

Step One

[Compound]

|

Name

|

benzaldehydes

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1C(=O)NC(=O)C1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])(O)=O.[K+]

|

Step Six

[Compound]

|

Name

|

alkali metal alkanoate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Eight

[Compound]

|

Name

|

acylated-5-(substituted benzal) hydantoins

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

substituted benzaldehyde

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

[Compound]

|

Name

|

alkali metal alkanoate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1C(=O)NC(=O)C1

|

Step Twelve

[Compound]

|

Name

|

acid anhydride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is generally carried out at about 125°-140° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

with similar results

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

being obtained

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture is cooled, usually overnight

|

|

Duration

|

8 (± 8) h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

refrigerated for several hours

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The crystalline product is then filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

these are acylated under the conditions of the reaction

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC(O)=C(O)C=C1)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1C(=O)NC(=O)C1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)[O-].[Na+]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04264617

Procedure details

Similarly, the other acylated-5-(substituted benzal) hydantoins can be prepared by heating the appropriately substituted benzaldehyde and an anhydrous alkali metal alkanoate together with hydantoin and the corresponding acid anhydride. The reaction is generally conducted at an elevated temperature until the reaction is substantially complete. For example, in the reaction of benzaldehydes with hydantoin in the presence of anhydrous sodium acetate and acetic anhydride, the reaction is generally carried out at about 125°-140° C. it has also been found that potassium bicarbonate can be used in place of the anhydrous alkali metal alkanoate with similar results being obtained. After the condensation is complete, the reaction mixture is cooled, usually overnight, treated with water and then refrigerated for several hours. The crystalline product is then filtered, washed with water and dried. The major portion of the product appears to be the mono-acylated compound, together with small amounts of di-acylated compound. Where the aromatic aldehyde starting material contains phenolic hydroxylic groups, it has been found that these are acylated under the conditions of the reaction. Thus protocatechualdehyde, hydantoin, anhydrous sodium acetate, and acetic anhydride gave acetylated 5-(3',4'-diacetoxybenzal) hydantoin.

[Compound]

Name

benzaldehydes

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

alkali metal alkanoate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

acylated-5-(substituted benzal) hydantoins

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

substituted benzaldehyde

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

alkali metal alkanoate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

acid anhydride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Twelve

Identifiers

|

REACTION_CXSMILES

|

[NH:1]1[CH2:7][C:5](=[O:6])[NH:4][C:2]1=[O:3].[C:8]([O-:11])(=[O:10])[CH3:9].[Na+:12].[C:13]([O:16][C:17](=[O:19])[CH3:18])(=[O:15])[CH3:14].[C:20](=O)(O)[O-].[K+]>O>[CH:5](=[O:6])[C:7]1[CH:20]=[CH:9][C:8]([OH:11])=[C:13]([OH:15])[CH:14]=1.[NH:1]1[CH2:7][C:5](=[O:6])[NH:4][C:2]1=[O:3].[C:8]([O-:11])(=[O:10])[CH3:9].[Na+:12].[C:13]([O:16][C:17](=[O:19])[CH3:18])(=[O:15])[CH3:14] |f:1.2,4.5,9.10|

|

Inputs

Step One

[Compound]

|

Name

|

benzaldehydes

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1C(=O)NC(=O)C1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])(O)=O.[K+]

|

Step Six

[Compound]

|

Name

|

alkali metal alkanoate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Eight

[Compound]

|

Name

|

acylated-5-(substituted benzal) hydantoins

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

substituted benzaldehyde

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

[Compound]

|

Name

|

alkali metal alkanoate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1C(=O)NC(=O)C1

|

Step Twelve

[Compound]

|

Name

|

acid anhydride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is generally carried out at about 125°-140° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

with similar results

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

being obtained

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture is cooled, usually overnight

|

|

Duration

|

8 (± 8) h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

refrigerated for several hours

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The crystalline product is then filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

these are acylated under the conditions of the reaction

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC(O)=C(O)C=C1)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1C(=O)NC(=O)C1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)[O-].[Na+]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |